molecular formula C8H15NO B156879 1-methylazocan-2-one CAS No. 1889-08-3

1-methylazocan-2-one

Cat. No.: B156879
CAS No.: 1889-08-3
M. Wt: 141.21 g/mol
InChI Key: IJRHFDHZRCNEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1-methylazocan-2-one is synthesized through the reaction of lactam and dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise under stirring. The mixture is then refluxed for 16 hours, cooled, and washed with a 50% potassium carbonate solution. The organic layer is separated, dried with anhydrous calcium chloride, and the benzene is distilled off under normal pressure. The final product, N-Methylcaprolactam, is collected by decompression distillation .

Chemical Reactions Analysis

1-methylazocan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-methylazocan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylazocan-2-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

1-methylazocan-2-one is similar to other lactam compounds such as:

Properties

CAS No.

1889-08-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methylazocan-2-one

InChI

InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3

InChI Key

IJRHFDHZRCNEJZ-UHFFFAOYSA-N

SMILES

CN1CCCCCCC1=O

Canonical SMILES

CN1CCCCCCC1=O

1889-08-3

Synonyms

1-methylazocan-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.